molecular formula C11H15NO4 B8426451 Ethyl 6-methoxymethoxymethylnicotinate

Ethyl 6-methoxymethoxymethylnicotinate

Cat. No.: B8426451
M. Wt: 225.24 g/mol
InChI Key: LLZMRNQIAVJCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methoxymethoxymethylnicotinate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 6-(methoxymethoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H15NO4/c1-3-16-11(13)9-4-5-10(12-6-9)7-15-8-14-2/h4-6H,3,7-8H2,1-2H3

InChI Key

LLZMRNQIAVJCJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)COCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-hydroxymethylnicotinate (30 g, 1.65×10−1 mol) is added dropwise to a suspension of sodium hydride (8 g, 1.98×10−1 mol) in DMF (250 ml) cooled to −15° C. and maintained under a nitrogen atmosphere, and the mixture is stirred for 10 minutes and then cooled to −23° C. Chloromethyl methyl ether is then added dropwise, the mixture is stirred for 5 minutes after the end of the addition and then poured into 600 ml of ice-cold saturated NaHCO3 solution. The mixture is extracted with petroleum ether and the combined organic phases are washed with water until neutral, and then with brine and dried over Na2SO4. After filtration, the solvent is evaporated off under vacuum and the residue is distilled (P: 4.2×10−2 mb; b.p.: 120-130° C.). The title product is obtained in the form of a yellow oil (21 g), which is used in the following step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Three

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